molecular formula C17H13I4NO5 B1676909 N-Acetylthyroxine CAS No. 26041-51-0

N-Acetylthyroxine

Cat. No.: B1676909
CAS No.: 26041-51-0
M. Wt: 818.91 g/mol
InChI Key: NERGVJCCFAPEMR-AWEZNQCLSA-N
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Description

N-Acetyl-L-thyroxine is an acetylated derivative of L-thyroxine, a synthetic form of the thyroid hormone thyroxine

Mechanism of Action

Target of Action

N-Acetylthyroxine is a kind of Thyroxine analogue used for the treatment of diagnosing and treating diabetes . It is used as a precursor to Tyrosine , a non-essential amino acid with a polar side group, which is a key component in the synthesis of proteins in the body .

Mode of Action

This compound, due to its enhanced solubility compared to Tyrosine , is administered as parenteral nutrition or intravenous infusion . It is deacetylated to form Tyrosine , which then interacts with its targets in the body to bring about the desired effects.

Biochemical Pathways

Tyrosine, the product of this compound deacetylation, is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant survival . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

It is known that this compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . This suggests that it may have good bioavailability when administered in these ways.

Result of Action

The result of this compound action is the production of Tyrosine, which plays a crucial role in various physiological processes. Tyrosine is a non-essential amino acid with a polar side group, which is a key component in the synthesis of proteins in the body . It is also a precursor for the synthesis of neurotransmitters and hormones, including adrenaline, noradrenaline, and thyroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-thyroxine typically involves the acetylation of L-thyroxine. The process begins with the iodination of amino acid L-tyrosine to form 3,5-diiodo-L-tyrosine. This intermediate is then coupled with another iodinated tyrosine derivative to form L-thyroxine. The final step involves the acetylation of L-thyroxine using acetic anhydride under controlled conditions to yield N-Acetyl-L-thyroxine .

Industrial Production Methods: Industrial production of N-Acetyl-L-thyroxine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and minimal impurities. Advanced techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-thyroxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxidized derivatives of N-Acetyl-L-thyroxine.

    Reduction Products: L-thyroxine.

    Substitution Products: Various halogenated analogues.

Scientific Research Applications

N-Acetyl-L-thyroxine has several applications in scientific research:

Comparison with Similar Compounds

    L-Thyroxine (T4): The parent compound of N-Acetyl-L-thyroxine, widely used in the treatment of hypothyroidism.

    Triiodothyronine (T3): Another thyroid hormone with higher biological activity than T4.

    Diiodothyronines: Metabolites of thyroid hormones with distinct biological activities.

    Iodothyronamines: Analogues with potential therapeutic applications

Uniqueness: N-Acetyl-L-thyroxine is unique due to its acetylated structure, which may confer different binding affinities and biological activities compared to its parent compound, L-thyroxine. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERGVJCCFAPEMR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13I4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26041-51-0
Record name N-Acetylthyroxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026041510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYLTHYROXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10YJB626N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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